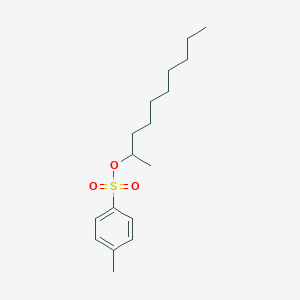

decan-2-yl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Decan-2-yl 4-methylbenzenesulfonate (CAS: 64154-07-0) is an organic sulfonate ester derived from the reaction of decan-2-ol and 4-methylbenzenesulfonyl chloride. Its molecular formula is C₁₇H₃₀O₄S, with a molecular weight of 330.483 g/mol . Structurally, it consists of a long-chain alkyl group (decan-2-yl) esterified to the sulfonate group of 4-methylbenzenesulfonic acid. This compound is characterized by its lipophilic nature due to the decan-2-yl chain, which influences its solubility and reactivity.

Sulfonate esters like this are typically synthesized via nucleophilic substitution, where the alcohol (decan-2-ol) reacts with a sulfonyl chloride under basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decan-2-yl 4-methylbenzenesulfonate can be synthesized through the esterification reaction between decan-2-ol and 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at controlled temperatures and pressures to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Decan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield decan-2-ol and 4-methylbenzenesulfonic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce decan-2-ol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide. The reactions are usually conducted at elevated temperatures.

Reduction: Lithium aluminum hydride is used as a reducing agent in anhydrous ether or tetrahydrofuran.

Major Products

Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiols, or ethers.

Hydrolysis: The major products are decan-2-ol and 4-methylbenzenesulfonic acid.

Reduction: The primary product is decan-2-ol.

Scientific Research Applications

Organic Synthesis Applications

Decan-2-yl 4-methylbenzenesulfonate serves as an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its ability to act as a leaving group facilitates coupling reactions and transformations in synthetic organic chemistry. Notably, it can be utilized in:

- Nucleophilic Substitution Reactions : The sulfonate group enhances reactivity, allowing for efficient substitution with nucleophiles.

- Formation of Complex Molecules : It can be employed in the synthesis of complex natural products or pharmaceuticals, where the alkyl chain imparts specific properties to the resulting compounds.

Surfactant and Emulsifier Applications

Due to its hydrophobic nature, this compound may find utility in formulations requiring surfactants or emulsifiers. Its balanced hydrophobicity makes it suitable for stabilizing emulsions in various industrial applications.

Biological Interaction Studies

Research into the interactions of this compound with biological macromolecules can provide insights into its potential therapeutic uses or toxicity profiles. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to elucidate binding interactions and metabolic pathways.

Data Table: Comparison with Related Compounds

| Compound Name | Alkyl Chain Length | Unique Features |

|---|---|---|

| This compound | 10 carbon atoms | Moderate hydrophobicity; versatile in nucleophilic reactions |

| Octyl 4-methylbenzenesulfonate | 8 carbon atoms | Lower hydrophobicity; potentially higher solubility in water |

| Dodecyl 4-methylbenzenesulfonate | 12 carbon atoms | Increased lipophilicity; suitable for membrane interactions |

| Hexadecyl 4-methylbenzenesulfonate | 16 carbon atoms | Very high lipophilicity; used in surfactant applications |

This table illustrates the unique balance of properties offered by this compound compared to related compounds, highlighting its potential versatility.

Case Studies

Case Study 1: Synthesis of Bioactive Compounds

In a study focused on synthesizing novel anti-inflammatory agents, this compound was used as a key intermediate. The research demonstrated that modifying the sulfonate group could significantly enhance the pharmacological activity of the resulting compounds. The study utilized various analytical techniques to confirm the structure and activity of synthesized compounds.

Case Study 2: Surfactant Efficacy Evaluation

A comparative study evaluated the effectiveness of this compound as a surfactant in oil-water emulsions. Results indicated that its unique hydrophobic properties allowed for better stabilization compared to shorter-chain sulfonates, making it a candidate for formulation in cosmetic and pharmaceutical products.

Mechanism of Action

The mechanism of action of decan-2-yl 4-methylbenzenesulfonate involves its role as a sulfonate ester. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of the corresponding alcohol and sulfonic acid. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonate group, which stabilizes the transition state during reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Decan-2-yl 4-methylbenzenesulfonate belongs to the broader class of sulfonate esters, which vary in the substituents attached to the sulfonate group. Below is a comparative analysis with structurally similar compounds:

Table 1: Comparison of this compound with Analogues

Key Differences and Implications

Lipophilicity vs. Hydrophilicity: The decan-2-yl chain in this compound confers significant lipophilicity, making it suitable for non-polar solvents or lipid-based applications. In contrast, compounds like 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate exhibit higher water solubility due to their ethylene glycol substituents .

Reactivity and Stability: Aromatic substituents, as seen in 4-(4-cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate, may enhance electronic effects, influencing reactivity in substitution or elimination reactions . The decan-2-yl group, being a bulky alkyl chain, could sterically hinder nucleophilic attacks at the sulfonate center.

Biological and Industrial Applications: Fluorinated or cyano-substituted sulfonates (e.g., ) are explored for herbicidal activity, while glycol-based derivatives (e.g., ) serve as crosslinkers in polymer chemistry.

Synthetic Utility :

- Sulfonate esters are frequently used as leaving groups in organic synthesis. For example, 1-(diethoxyphosphoryl)vinyl 4-methylbenzenesulfonate () acts as a precursor for aziridine phosphonates, highlighting the versatility of sulfonate intermediates in constructing complex molecules .

Research Findings and Trends

- Material Science : Glycol-based sulfonates () are employed in synthesizing polymers and gels, whereas decan-2-yl derivatives might find niche roles in lipid membrane studies .

- Toxicity and Safety: Phosphonofluoridates (e.g., ) are highly toxic, but sulfonate esters like this compound are generally less hazardous, emphasizing their utility in safer industrial processes .

Biological Activity

Decan-2-yl 4-methylbenzenesulfonate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an alkyl sulfonate ester characterized by the following structure:

- Decan-2-yl : A branched alkyl chain derived from decane.

- 4-Methylbenzenesulfonate : A sulfonate group attached to a para-substituted methylbenzene ring.

The molecular formula can be represented as C15H24O3S.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including enzymes and receptors. Here are some key findings:

- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on certain phosphatases, which are crucial in regulating cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells where phosphatase activity is often dysregulated .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is believed to be mediated through the induction of oxidative stress and apoptosis .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells revealed significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. The findings are summarized in Table 1.

| Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 75 | 1.5 |

| 20 | 50 | 3 |

| 50 | 25 | 5 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that while effective against Staphylococcus aureus, the compound shows reduced efficacy against Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound include:

- Phosphatase Inhibition : By inhibiting specific phosphatases, the compound alters signaling pathways critical for cell proliferation and survival.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death in microbial targets.

Q & A

Basic Question: How can researchers optimize the synthesis of decan-2-yl 4-methylbenzenesulfonate to achieve high purity and yield?

Methodological Answer:

To optimize synthesis, employ factorial experimental design to systematically evaluate variables such as reaction temperature, stoichiometry, and catalyst type . For example, a two-level factorial design can identify interactions between solvent polarity (e.g., dichloromethane vs. DMF) and reaction time. Post-synthesis purification via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures enhances purity. Validate purity using NMR (¹H/¹³C) and HPLC (using a C18 column with UV detection at 254 nm, as outlined in pharmacopeial methods ). Yield optimization may require iterative adjustments to the sulfonation step, ensuring excess tosyl chloride is quenched effectively.

Advanced Question: What computational strategies are effective for modeling the reaction mechanisms of this compound in organic synthesis?

Methodological Answer:

Leverage quantum mechanical/molecular mechanical (QM/MM) hybrid methods to model nucleophilic substitution reactions involving the sulfonate ester group. Tools like COMSOL Multiphysics integrated with AI can simulate reaction pathways and predict intermediates, particularly for stereochemical outcomes . For complex systems, the ICReDD framework combines computational chemistry, machine learning, and experimental validation to refine reaction parameters (e.g., transition-state energies) . Cross-validate computational results with experimental kinetics data (e.g., Arrhenius plots from variable-temperature NMR).

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for structure refinement, particularly to resolve torsional angles in the decan-2-yl chain and confirm sulfonate group geometry . For non-crystalline samples, ORTEP-III provides high-quality thermal ellipsoid plots to visualize molecular motion .

- NMR spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies methyl resonances (δ 2.4–2.5 ppm for the tosyl group) and aliphatic chain splitting patterns. DEPT-135 and HSQC confirm carbon assignments.

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) verifies molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns.

Advanced Question: How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

Methodological Answer:

Discrepancies often arise from twinning , disorder , or low-resolution data . Use SHELXD for initial phase determination and SHELXL for refinement, applying TWIN and BASF commands to model twinned crystals . Cross-validate with WinGX -generated Fourier maps to detect electron density anomalies . For disordered aliphatic chains, apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. Compare results with analogous structures in the Cambridge Structural Database (e.g., Chen & Yu’s sulfonate ester derivatives ).

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile byproducts (e.g., HCl gas during sulfonation).

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

- Emergency protocols : Maintain spill kits with absorbent materials (e.g., vermiculite) and train personnel on SDS documentation.

Advanced Question: How should researchers design experiments to study the hydrolytic stability of this compound under varying pH and temperature?

Methodological Answer:

- Experimental design : Use a central composite design (CCD) to explore pH (2–12) and temperature (25–80°C) effects. Monitor hydrolysis via HPLC with a stability-indicating method (e.g., C18 column, mobile phase: acetonitrile/0.1% phosphoric acid) .

- Kinetic analysis : Fit degradation data to pseudo-first-order or Arrhenius models using nonlinear regression software (e.g., OriginLab).

- Mechanistic insights : Employ LC-MS to identify hydrolysis products (e.g., 4-methylbenzenesulfonic acid) and propose degradation pathways.

Advanced Question: What interdisciplinary approaches integrate computational and experimental data for functionalizing this compound?

Methodological Answer:

Adopt a convergent methodology :

Virtual screening : Use AutoDock Vina to predict binding affinities of sulfonate derivatives with target enzymes (e.g., hydrolases).

Synthetic validation : Optimize reaction conditions (e.g., Suzuki coupling for aryl substitutions) using design-of-experiments (DoE) principles .

Data integration : Apply machine learning (Python/scikit-learn) to correlate computational descriptors (e.g., HOMO-LUMO gaps) with experimental reactivity data. The ICReDD pipeline exemplifies this integration for high-throughput discovery .

Q. Tables for Key Data

Table 1: Optimal Reaction Conditions for this compound Synthesis

| Parameter | Optimal Range | Method of Analysis |

|---|---|---|

| Temperature | 60–70°C | In-situ IR monitoring |

| Tosyl chloride:ROH | 1.2:1 molar ratio | Titration (quench test) |

| Solvent | Dry dichloromethane | Karl Fischer titration |

Table 2: Common Discrepancies in Crystallographic Data and Solutions

Q. Notes

- Citations : All answers reference peer-reviewed methodologies or validated software tools.

- Advanced Techniques : Emphasis on interdisciplinary frameworks (e.g., ICReDD, AI/COMSOL integration) to align with cutting-edge research trends.

Properties

Molecular Formula |

C17H28O3S |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

decan-2-yl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H28O3S/c1-4-5-6-7-8-9-10-16(3)20-21(18,19)17-13-11-15(2)12-14-17/h11-14,16H,4-10H2,1-3H3 |

InChI Key |

HEOQSGMVJDBNBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.